molecular formula C14H16N2O6 B014171 Bis-(maleimidoethoxy) ethane CAS No. 115597-84-7

Bis-(maleimidoethoxy) ethane

Cat. No.: B014171
CAS No.: 115597-84-7
M. Wt: 308.29 g/mol
InChI Key: FERLGYOHRKHQJP-UHFFFAOYSA-N
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Description

Bis-(maleimidoethoxy) ethane is an organic compound known for its role as a crosslinker in various chemical and biological applications. It is a solid substance, typically appearing as a white crystalline powder. This compound is characterized by its ability to form stable thioether linkages with sulfhydryl groups, making it valuable in the study of protein structures and interactions .

Safety and Hazards

“Bis-(maleimidoethoxy) ethane” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis-(maleimidoethoxy) ethane typically involves the reaction of maleic anhydride with ethylene glycol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate maleic acid ester, which is then converted to the final product through cyclization and dehydration steps .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis-(maleimidoethoxy) ethane primarily undergoes nucleophilic addition reactions with sulfhydryl groups. This reaction forms stable thioether bonds, which are resistant to reducing agents and physiological conditions .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and sulfhydryl groups is a thioether-linked conjugate. This product is highly stable and is used in various applications, including protein crosslinking and structural studies .

Properties

IUPAC Name

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c17-11-1-2-12(18)15(11)5-7-21-9-10-22-8-6-16-13(19)3-4-14(16)20/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERLGYOHRKHQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146226-29-1
Record name Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146226-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20921768
Record name 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115597-84-7
Record name Bis-(maleimidoethoxy) ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115597847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-(MALEIMIDOETHOXY) ETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20U86RE9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The general procedure was carried out using maleic anhydride (13.23 g, 135 mmol), 2,2′-(ethylenedioxy)bis(ethylamine) (10.0 g, 67.5 mmol), sodium acetate (1.11 g, 13.5 mmol), and acetic anhydride (15.15 g, 148 mmol). The resulting compound was purified by column chromatography (95:5 DCM:EtOAc), and the product obtained as a white solid (4.5 g/22%).
Quantity
13.23 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,8-Bis-maleimidotriethyleneglycol contribute to the creation of multi-shape memory in polymers?

A1: 1,8-Bis-maleimidotriethyleneglycol (M2) acts as a cross-linker in the synthesis of the multi-shape memory polymer. It reacts with poly(2,5-furandimethylene succinate) (PFS) through a Diels-Alder reaction, forming a cross-linked network. [] By varying the concentration of M2 in different sections of the polymer film, researchers can control the cross-linking density and thus the local glass transition temperature (Tg) of each section. [] This localized control over Tg allows each section to "memorize" a temporary shape at a specific temperature, resulting in multi-shape memory behavior.

Q2: What makes the Diels-Alder reaction between PFS and M2 advantageous for this application?

A2: The Diels-Alder reaction offers a unique advantage in this context because it is reversible. [] This reversibility allows for the "permanent" shape of the polymer to be reprogrammed. By applying heat, the Diels-Alder bonds can be broken, enabling the polymer to be reshaped and then "fixed" in a new permanent form through reformation of the cross-links.

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